molecular formula C13H19NO B3292940 (1R,2S)-2-(benzylamino)cyclohexan-1-ol CAS No. 882409-12-3

(1R,2S)-2-(benzylamino)cyclohexan-1-ol

Cat. No. B3292940
CAS RN: 882409-12-3
M. Wt: 205.3 g/mol
InChI Key: NJNCYFUGUYIMEQ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(benzylamino)cyclohexan-1-ol, also known as BCHA, is a chiral compound that has gained interest in scientific research due to its potential use as a therapeutic agent. BCHA is a cyclohexanol derivative that contains a benzylamino group and a stereocenter at the first carbon atom of the cyclohexane ring.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(benzylamino)cyclohexan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cell survival and proliferation. In diabetes research, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease research, this compound has been shown to activate the Nrf2/ARE pathway, which protects against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer research, this compound has been found to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis. In diabetes research, this compound has been shown to improve glucose uptake, enhance insulin sensitivity, and reduce oxidative stress. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta-induced neurotoxicity, improve synaptic plasticity, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

(1R,2S)-2-(benzylamino)cyclohexan-1-ol has several advantages for lab experiments, including its high enantioselectivity, mild reaction conditions, and potential therapeutic applications. However, this compound also has some limitations, such as its low solubility in water and limited availability. Moreover, further studies are needed to fully understand the pharmacokinetics and toxicity of this compound.

Future Directions

There are several future directions for (1R,2S)-2-(benzylamino)cyclohexan-1-ol research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and toxicity, and the exploration of its potential use in combination therapy. Moreover, the identification of the specific targets and signaling pathways involved in this compound's mechanism of action could lead to the development of more potent and selective therapeutic agents.

Scientific Research Applications

(1R,2S)-2-(benzylamino)cyclohexan-1-ol has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta-induced cytotoxicity and improve cognitive function in animal models.

properties

IUPAC Name

(1R,2S)-2-(benzylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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